Itasetron hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von DAU 6215 umfasst mehrere wichtige Schritte:

Kondensationsreaktion: Die Kondensation von 2-Nitrophenylisocyanat mit endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amin in Tetrahydrofuran (THF) und Cyclohexan erzeugt 2-Nitrophenylharnstoff.

Reduktion: Der 2-Nitrophenylharnstoff wird dann unter Verwendung von Wasserstoff über Palladium auf Kohlenstoff (Pd/C) in Ethanol zu 2-Aminophenylharnstoff reduziert.

Acylierung: Der 2-Aminophenylharnstoff wird mit Phenylchloroformiat in Toluol acyliert, um ein Carbamát zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von DAU 6215 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen und Reinigungsschritte, um pharmazeutische Standards zu erfüllen.

Analyse Chemischer Reaktionen

Reaktionstypen: DAU 6215 unterliegt aufgrund seiner funktionellen Gruppen hauptsächlich Substitutionsreaktionen. Die Verbindung ist unter verschiedenen Bedingungen stabil, kann aber an Reaktionen teilnehmen, die Nukleophile und Elektrophile beinhalten.

Häufige Reagenzien und Bedingungen:Reduktion: Wasserstoff über Palladium auf Kohlenstoff (Pd/C) in Ethanol.

Acylierung: Phenylchloroformiat in Toluol.

Cyclisierung: Natriumhydroxid (NaOH) in Ethanol.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist DAU 6215 selbst, ein hochselektiver 5-HT3-Rezeptor-Antagonist.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action:

Itasetron hydrochloride functions by blocking the action of serotonin at the 5-HT3 receptors located in the central nervous system and gastrointestinal tract. This action helps mitigate nausea and vomiting, particularly in patients undergoing chemotherapy.

Pharmacokinetics:

- Absorption: Rapidly absorbed with a bioavailability exceeding 90%.

- Half-life: Approximately 12 hours.

- Potency: Demonstrated to be about ten times more potent than ondansetron in animal models .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Itasetron is primarily indicated for the prevention of CINV associated with moderately to highly emetogenic chemotherapy regimens. Clinical trials have established its efficacy in various dosing regimens:

- Oral Administration: A study compared oral itasetron (doses ranging from 0.5 mg to 8 mg) with ondansetron (8 mg) in patients receiving moderately emetogenic chemotherapy. Both drugs demonstrated comparable efficacy, with no significant differences in complete response rates or adverse events .

- Intravenous Administration: Another study focused on intravenous itasetron, establishing an effective dose range of 35-280 micrograms/kg for preventing cisplatin-induced emesis. The treatment was well-tolerated, with a low incidence of severe adverse effects .

| Study Type | Route | Dose Range | Efficacy Outcome |

|---|---|---|---|

| Oral Comparison Study | Oral | 0.5 - 8 mg | Comparable efficacy to ondansetron |

| Dose-Finding Study | Intravenous | 35 - 280 µg/kg | Effective in preventing cisplatin-induced emesis |

Tolerability and Side Effects

In clinical evaluations, itasetron has been reported as well-tolerated by patients. In one study, approximately 81% of patients rated its tolerability as 'very good' or 'rather good', reflecting its favorable safety profile compared to other antiemetics .

Case Studies

Case Study: Efficacy in Elderly Patients

A cohort study examined the use of itasetron in elderly patients undergoing chemotherapy. Results indicated that it was effective in reducing nausea and vomiting, with a notable improvement in quality of life metrics post-treatment. This highlights its potential application in geriatric oncology settings where managing side effects is critical for compliance with treatment regimens.

Case Study: Combination Therapy

Research has also explored the efficacy of combining itasetron with other antiemetic agents such as corticosteroids. A randomized controlled trial demonstrated that patients receiving a combination therapy regimen experienced significantly lower rates of nausea compared to those on monotherapy, suggesting that itasetron can enhance the overall effectiveness of antiemetic protocols .

Wirkmechanismus

DAU 6215 exerts its effects by selectively antagonizing the 5-HT3 receptors. These receptors are involved in the modulation of neurotransmitter release in the central nervous system. By blocking these receptors, DAU 6215 can reduce the excitatory effects of serotonin, leading to its therapeutic effects in anxiety, psychosis, and cognitive dysfunctions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Ondansetron

- Granisetron

- Tropisetron

- Dolasetron

- Zacoprid

- Zatosetron

Einzigartigkeit: DAU 6215 ist einzigartig aufgrund seiner hohen Selektivität für 5-HT3-Rezeptoren und seines günstigen pharmakokinetischen Profils. Es hat in Tiermodellen ein sehr niedriges Toxizitätsprofil gezeigt und wird derzeit in klinischen Studien auf seine potenziellen therapeutischen Anwendungen getestet .

Biologische Aktivität

Itasetron hydrochloride is a novel 5-hydroxytryptamine 3 (5-HT3) receptor antagonist primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). Its pharmacological profile, including absorption, efficacy, and tolerability, has been the subject of various studies. This article reviews the biological activity of this compound, presenting data from clinical trials, comparative studies, and case reports.

Pharmacokinetics

Absorption and Bioavailability

- This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 90 minutes post-dose.

- The bioavailability is reported to be greater than 90%, indicating effective systemic absorption .

Half-Life

- The compound has a half-life of approximately 12 hours, allowing for twice-daily dosing regimens that can maintain therapeutic plasma levels throughout the day .

Efficacy in Clinical Trials

Comparison with Ondansetron

A pivotal study compared the efficacy of this compound with ondansetron in patients undergoing moderately emetogenic chemotherapy. Key findings include:

| Parameter | Itasetron (1-8 mg) | Ondansetron (8 mg) | Statistical Significance |

|---|---|---|---|

| Complete Response Rate | Comparable | Comparable | Not significant |

| Nausea Control | Comparable | Comparable | Not significant |

| Adverse Events | Similar incidence | Similar incidence | Not significant |

The study involved 104 patients with histologically confirmed cancer (excluding head and neck tumors), revealing that itasetron demonstrated comparable efficacy to ondansetron without significant differences in adverse events .

Biological Mechanism

As a 5-HT3 receptor antagonist, itasetron works by blocking serotonin's action at these receptors in the central nervous system and gastrointestinal tract. This mechanism is crucial in managing nausea and vomiting associated with chemotherapy. Research utilizing in vivo brain microdialysis techniques has further elucidated its pharmacodynamics, showing effective modulation of neurotransmitter release related to emesis pathways .

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study: Pediatric Use

- Case Study: Elderly Patients

Adverse Effects

The adverse effects associated with this compound are generally mild and similar to those seen with other drugs in its class. Commonly reported side effects include:

- Headache

- Constipation

- Drowsiness

Serious adverse events are rare but can include cardiac arrhythmias, particularly in patients with pre-existing conditions such as long QT syndrome .

Eigenschaften

CAS-Nummer |

127618-28-4 |

|---|---|

Molekularformel |

C16H21ClN4O2 |

Molekulargewicht |

336.81 g/mol |

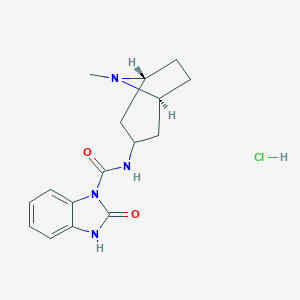

IUPAC-Name |

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C16H20N4O2.ClH/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H/t10?,11-,12+; |

InChI-Schlüssel |

WKDOOXQPGYZUKZ-YSEZWWCESA-N |

SMILES |

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |

Isomerische SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |

Kanonische SMILES |

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |

Verwandte CAS-Nummern |

123258-84-4 (Parent) |

Synonyme |

(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide DAU 6215 DAU-6215 itasetron itasetron hydrochloride N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide U 98079A U-98079A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.